Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
CAS No.: 1242267-96-4
Cat. No.: VC3047903
Molecular Formula: C14H16ClF3N2O2
Molecular Weight: 336.74 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1242267-96-4 |
---|---|
Molecular Formula | C14H16ClF3N2O2 |
Molecular Weight | 336.74 g/mol |
IUPAC Name | ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate |
Standard InChI | InChI=1S/C14H16ClF3N2O2/c1-2-22-13(21)9-4-3-5-20(8-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-7,9H,2-5,8H2,1H3 |
Standard InChI Key | CWZXUDDFVSTYMF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Identification and Structure
Basic Identifiers
The compound Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate is unambiguously identified through several standard chemical identifiers, as presented in Table 1.
Table 1: Chemical Identifiers of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Parameter | Value |
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CAS Registry Number | 1242267-96-4 |
Molecular Formula | C₁₄H₁₆ClF₃N₂O₂ |
Molecular Weight | 336.74 g/mol |
MDL Number | MFCD16890141 |
The unique CAS registry number (1242267-96-4) serves as the primary identifier for this compound in chemical databases and literature . The molecular formula C₁₄H₁₆ClF₃N₂O₂ indicates the precise atomic composition, containing carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms in specific proportions .
Structural Features
The chemical name provides significant structural information about this molecule. It contains:
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A pyridine ring with chlorine at position 3 and a trifluoromethyl group at position 5
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A piperidine ring attached to the pyridine at position 2
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An ethyl carboxylate substituent at position 3 of the piperidine ring
This arrangement creates a complex heterocyclic structure with multiple functional groups that contribute to its chemical reactivity and potential applications in synthesis.
Physical and Chemical Properties
Physical Properties
The physical properties of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate are crucial for handling, storage, and application considerations in research settings.
Table 2: Physical Properties of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Property | Value |
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Physical State | Solid |
Color | Information not available |
Odor | Information not available |
Melting Point | Information not available |
Boiling Point | Information not available |
Solubility | Information not available |
Standard Purity | ≥95% |
The compound is available commercially as a solid with a typical purity of 95% or higher . Limited data is available regarding specific physical constants such as melting point, boiling point, and solubility parameters, indicating an opportunity for further characterization studies.
Stability and Reactivity
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The compound is generally stable under recommended storage conditions and temperatures
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Potential hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides
The presence of reactive functional groups, including the carboxylate ester and the halogenated pyridine ring, suggests potential for various chemical transformations that could be exploited in synthetic applications.
Classification Category | Designation |
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Skin Irritation | Category 2 |
Eye Irritation | Category 2A |
Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |
The compound carries the following hazard statements:
These classifications indicate moderate hazard potential primarily related to irritant effects on skin, eyes, and the respiratory system.
Applications and Research Context
Current Applications
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate is primarily designated for research and development purposes . Its applications include:
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Use as a building block in organic synthesis
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Potential applications in medicinal chemistry and drug discovery
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Possible utility in the development of agrochemicals
The compound's structural features, particularly the trifluoromethyl group, make it valuable in medicinal chemistry where fluorinated compounds often exhibit favorable pharmacokinetic properties.
Related Compounds
Structural Analogs
Several structural analogs of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate are documented in chemical literature and databases:
Table 4: Structural Analogs of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate
Compound Name | CAS Number | Relationship |
---|---|---|
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid | 874800-69-8 | Hydrolyzed ester derivative (free carboxylic acid) |
Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 128073-16-5 | Simplified analog lacking the piperidine ring |
Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxylate | 956193-68-3 | Analog with pyrazole ring instead of piperidine |
These related compounds provide a chemical context for understanding the reactivity, synthesis, and potential modifications of the primary compound. The free carboxylic acid derivative (CAS 874800-69-8) is particularly relevant as it represents a common metabolic or synthetic transformation product of the ethyl ester .
Synthetic Relationships
The structural relationships between these compounds suggest several potential synthetic pathways:
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Hydrolysis of the ethyl ester group could yield the corresponding carboxylic acid (1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid)
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Nucleophilic substitution reactions at the 2-position of the pyridine ring could allow for the introduction of different nitrogen-containing heterocycles
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The ethyl ester functionality provides opportunities for further derivatization through transesterification or amidation reactions
These synthetic relationships expand the potential utility of Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate as a versatile building block in chemical synthesis.
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